aPKC-IN-2

Description

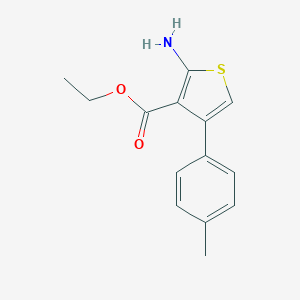

The exact mass of the compound Ethyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

ethyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c1-3-17-14(16)12-11(8-18-13(12)15)10-6-4-9(2)5-7-10/h4-8H,3,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOQSMGNEJVWZIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20351642 | |

| Record name | ethyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15854-08-7 | |

| Record name | ethyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-amino-4-p-tolylthiophene-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of aPKC Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atypical Protein Kinase C (aPKC) isoforms, specifically PKCι and PKCζ, are serine/threonine kinases that play pivotal roles in a multitude of cellular processes, including the establishment and maintenance of cell polarity, cell proliferation, survival, and migration.[1] Unlike conventional and novel PKCs, aPKCs are not activated by calcium or diacylglycerol.[2] Their activity is instead regulated by protein-protein interactions, often mediated by the PB1 domain, and by phosphorylation.[1] Given their central role in signaling pathways frequently dysregulated in cancer and other diseases, aPKCs have emerged as critical therapeutic targets.[3][4]

This technical guide provides a detailed overview of the mechanism of action of aPKC inhibitors, with a particular focus on the well-characterized compound CRT0066854 as a representative example. The guide will also touch upon other classes of aPKC inhibitors.

Core Mechanism of Action: ATP-Competitive Inhibition

Many small molecule inhibitors of aPKC, including CRT0066854, function as ATP-competitive inhibitors.[2][5] This means they bind to the ATP-binding pocket of the kinase domain, preventing the binding of ATP and subsequent phosphorylation of aPKC substrates.[2]

Below is a diagram illustrating the general mechanism of ATP-competitive inhibition of aPKC.

Quantitative Data: Potency and Selectivity of CRT0066854

The efficacy of a kinase inhibitor is defined by its potency (how much of the drug is needed to have an effect) and its selectivity (its ability to inhibit the target kinase over other kinases). CRT0066854 has been shown to be a potent and selective inhibitor of atypical PKC isoenzymes.[5][6][7][8]

| Target Kinase | IC50 (nM) | Reference |

| PKCι (full-length) | 132 | [5][6][7][8] |

| PKCζ (full-length) | 639 | [5][6][7][8] |

| ROCK-II | 620 | [6][8] |

Table 1: In vitro potency of CRT0066854 against aPKC isoforms and the off-target kinase ROCK-II. IC50 is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

CRT0066854 demonstrates selectivity for atypical PKCs and ROCK2 over typical PKCs and a panel of 98 other kinases when tested at a concentration of 1 µM.[9]

Experimental Protocols

In Vitro Kinase Assay (Illustrative Protocol)

To determine the IC50 values for an aPKC inhibitor like CRT0066854, a common method is an in vitro kinase assay.

Cell-Based Assays

Cellular assays are crucial to confirm the activity of the inhibitor in a biological context.

-

Western Blot for Substrate Phosphorylation: To confirm that CRT0066854 inhibits aPKC activity in cells, the phosphorylation of a known aPKC substrate, such as Lethal Giant Larvae 2 (LLGL2), can be measured by Western blot.[9] A decrease in phosphorylated LLGL2 in the presence of the inhibitor indicates target engagement.

-

Cell Viability and Colony Formation Assays: The anti-proliferative effects of CRT0066854 can be assessed using assays like the MTT assay to measure cell viability or a colony formation assay in soft agar to determine anchorage-independent growth, a hallmark of cancer cells.[9] CRT0066854 has been shown to decrease the viability of A549 lung carcinoma cells with an IC50 of 3.47 µM and reduce colony formation in HeLa cells.[9]

-

Cell Migration and Morphogenesis Assays: The role of aPKCs in cell polarity and migration can be investigated using wound healing assays or 3D morphogenesis assays (e.g., in Matrigel).[9] CRT0066854 has been observed to impair lumen formation in MDCK cells and inhibit the migration of NRK-49F cells.[9]

Signaling Pathways and Cellular Effects

aPKC inhibitors like CRT0066854 impact several downstream signaling pathways by blocking the phosphorylation of key substrates. This leads to a variety of cellular effects.

References

- 1. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are PKC inhibitors and how do they work? [synapse.patsnap.com]

- 3. A small molecule inhibitor of atypical protein kinase C signaling inhibits pancreatic cancer cell transformed growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Atypical Protein Kinase Cι as a human oncogene and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. axonmedchem.com [axonmedchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. CRT0066854 | aPKC inhibitor | Probechem Biochemicals [probechem.com]

- 8. adooq.com [adooq.com]

- 9. caymanchem.com [caymanchem.com]

The Discovery and Development of a Potent and Selective Atypical Protein Kinase C (aPKC) Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and development of a potent and selective inhibitor of atypical protein kinase C (aPKC), exemplified by the thieno[2,3-d]pyrimidine-based compound, CRT0066854. Atypical PKCs, particularly PKCι and PKCζ, are crucial regulators of cell polarity, proliferation, and survival, and their dysregulation is implicated in various cancers, making them attractive therapeutic targets.[1] This document details the fragment-based drug discovery approach, quantitative biochemical and cellular characterization, and the underlying signaling pathways affected by this class of inhibitors.

Discovery via Fragment-Based Screening

The journey to identify potent and selective aPKC inhibitors began with a fragment-based drug discovery (FBDD) approach. This strategy involves screening a library of low-molecular-weight compounds ("fragments") to identify weak binders to the target protein. These initial hits then serve as starting points for optimization into more potent and selective lead compounds.

A high-concentration biochemical screen of a fragment library against PKCι identified several initial hits.[2][3] Among these, an azaindole-based scaffold was selected for further optimization due to its favorable properties for chemical elaboration.[2] This systematic, structure-guided approach allowed for the gradual "growth" of the fragment into a highly potent and selective inhibitor of PKCι.[2][3]

Similarly, another fragment-based screen identified a pyridine-amide fragment as a weak inhibitor of PKCι.[4] Through structure-activity relationship (SAR) studies and guided by molecular modeling, this fragment was optimized into a sub-micromolar inhibitor of PKCι.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data for the representative aPKC inhibitor, CRT0066854, and related compounds discovered through fragment-based approaches.

Table 1: In Vitro Biochemical Potency of CRT0066854 [5][6][7][8][9]

| Target Kinase | IC50 (nM) |

| PKCι (full-length) | 132 |

| PKCζ (full-length) | 639 |

| ROCK-II | 620 |

Table 2: Cellular Activity of CRT0066854 [9]

| Cell Line | Assay | Endpoint | IC50 (µM) |

| A549 (Lung Carcinoma) | Viability | Cell Death | 3.47 |

| HeLa | Colony Formation | Inhibition | ~65% at 1 µM |

| MDCK | Lumen Formation | Impairment | - |

| NRK-49F | Wound Healing | Migration Impairment | - |

Signaling Pathways

Atypical PKC isoforms, particularly PKCι, are key nodes in oncogenic signaling pathways. Their inhibition can disrupt these pathways, leading to anti-cancer effects.

As depicted, oncogenic signals from Ras and PI3K can activate PKCι.[10][11] Activated PKCι, in complex with Par6, then triggers downstream signaling cascades, including the Rac1-MEK-ERK1/2 and JNK-AP-1 pathways, which promote cell proliferation, invasion, and metastasis.[10][12] CRT0066854 acts by directly inhibiting the kinase activity of PKCι, thereby blocking these oncogenic outputs.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the discovery and characterization of aPKC inhibitors.

Biochemical Kinase Assays

Objective: To determine the in vitro potency and selectivity of compounds against aPKC isoforms and other kinases.

Typical Protocol (e.g., Caliper-based Mobility Shift Assay): [2]

-

Reagents:

-

Recombinant full-length human PKCι and PKCζ enzymes.

-

Fluorescently labeled peptide substrate.

-

ATP.

-

Assay buffer (e.g., HEPES, MgCl₂, Brij-35).

-

Test compounds serially diluted in DMSO.

-

-

Procedure:

-

The kinase, substrate, and test compound are pre-incubated in an assay plate.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 60-90 minutes at 25°C).

-

The reaction is stopped by the addition of a stop solution.

-

The amounts of phosphorylated and unphosphorylated substrate are measured using a microfluidic chip-based electrophoresis system (e.g., Caliper LabChip). The separation of the two species allows for the calculation of the percentage of substrate conversion.

-

IC50 values are determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a four-parameter logistic equation.

-

Cell-Based Assays

Objective: To evaluate the effect of aPKC inhibitors on cellular processes such as proliferation, survival, and morphology.

4.2.1. Cell Viability/Proliferation Assay: [9]

-

Cell Lines: Cancer cell lines known to have high aPKC expression or dependence (e.g., A549 lung carcinoma).

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of the test compound.

-

After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric or fluorometric method (e.g., MTS, CellTiter-Glo).

-

GI50 or IC50 values are calculated from the dose-response curves.

-

4.2.2. Colony Formation Assay: [9]

-

Cell Lines: Adherent cancer cell lines (e.g., HeLa).

-

Procedure:

-

A low density of cells is seeded in 6-well plates.

-

Cells are treated with the test compound at a fixed concentration.

-

The medium is replaced every 2-3 days with fresh medium containing the compound.

-

After 1-2 weeks, when visible colonies have formed, the cells are fixed and stained (e.g., with crystal violet).

-

The number and size of colonies are quantified.

-

4.2.3. 3D Spheroid Morphogenesis Assay: [5]

-

Cell Lines: Epithelial cell lines capable of forming polarized structures in 3D culture (e.g., MDCK).

-

Procedure:

-

Single cells are suspended in a basement membrane matrix (e.g., Matrigel) and plated in multi-well plates.

-

The cells are cultured for several days to allow the formation of spheroids.

-

The spheroids are treated with the test compound.

-

The morphology of the spheroids, particularly the formation of a central lumen, is assessed by microscopy.

-

In Vivo Models

Objective: To evaluate the anti-tumor efficacy and pharmacokinetic/pharmacodynamic properties of aPKC inhibitors in animal models.

Typical Xenograft Model:

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

-

Procedure:

-

Human cancer cells are implanted subcutaneously or orthotopically into the mice.

-

Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

-

The test compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a defined dose and schedule.

-

Tumor growth is monitored regularly by measuring tumor volume.

-

At the end of the study, tumors and other tissues may be collected for pharmacodynamic and biomarker analysis (e.g., western blotting for downstream signaling molecules).

-

Conclusion

The discovery and development of potent and selective aPKC inhibitors, such as CRT0066854, through fragment-based screening has provided valuable chemical tools to probe the function of these kinases and represents a promising avenue for the development of novel cancer therapeutics. The detailed characterization of these inhibitors through a battery of in vitro and in vivo assays is crucial for understanding their mechanism of action and for advancing them through the drug development pipeline. This technical guide provides a comprehensive overview of the key methodologies and data that underpin the development of this important class of kinase inhibitors.

References

- 1. Atypical Protein Kinase Cι as a human oncogene and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Fragment-Based Drug Discovery of Potent Protein Kinase C Iota Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fragment-based Discovery of a Small-Molecule Protein Kinase C-iota Inhibitor Binding Post-kinase Domain Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. axonmedchem.com [axonmedchem.com]

- 7. CRT0066854 | aPKC inhibitor | Probechem Biochemicals [probechem.com]

- 8. adooq.com [adooq.com]

- 9. caymanchem.com [caymanchem.com]

- 10. Protein Kinase C Iota is Required for Pancreatic Cancer Cell Transformed Growth and Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Atypical protein kinase C induces cell transformation by disrupting Hippo/Yap signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

The Role of Atypical Protein Kinase C (aPKC) in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Atypical protein kinase C (aPKC) isoforms, primarily PKCι and PKCζ, are crucial regulators of cell polarity, proliferation, and survival. Their dysregulation is implicated in a variety of diseases, most notably cancer, making them compelling targets for therapeutic intervention. While the specific inhibitor "aPKC-IN-2" is not documented in publicly available scientific literature, this guide provides a comprehensive overview of aPKC as a drug target. It details the key signaling pathways involving aPKC, profiles known inhibitors with their chemical properties, and outlines detailed experimental protocols for their characterization. This document serves as an in-depth resource for researchers aiming to discover and develop novel aPKC-targeted therapies.

Introduction to Atypical Protein Kinase C (aPKC)

The aPKC subfamily of serine/threonine kinases consists of two main isoforms in humans, PKCι (protein kinase C iota) and PKCζ (protein kinase C zeta), which share approximately 73% sequence identity. Unlike conventional and novel PKCs, aPKCs are not activated by calcium or diacylglycerol. Instead, their activity is regulated through protein-protein interactions and phosphorylation events.[1] They are key components of cellular signaling networks that control fundamental processes such as the establishment and maintenance of cell polarity, cell proliferation, and survival.[1][2]

The structure of aPKC isoforms includes an N-terminal regulatory domain containing a Phox and Bem1 (PB1) domain, a pseudosubstrate (PS) domain, and a C1 domain, followed by a C-terminal kinase domain.[3] The PB1 domain is crucial for mediating interactions with scaffolding proteins like Par6 and p62, which are essential for the correct subcellular localization and function of aPKCs.[3]

Given their central role in cellular homeostasis, it is not surprising that aberrant aPKC signaling is a hallmark of several cancers, including those of the lung, pancreas, and brain (glioblastoma).[4][5] Overexpression and hyperactivity of aPKCs can drive tumorigenesis by disrupting cell polarity, promoting uncontrolled cell growth, and conferring resistance to apoptosis.[6] This makes aPKC an attractive target for the development of novel anti-cancer therapeutics.

aPKC Signaling Pathways in Disease

aPKC isoforms are integral components of multiple signaling pathways that are frequently dysregulated in cancer. Understanding these pathways is critical for the rational design of targeted inhibitors.

The Par Complex and Cell Polarity

aPKCs form a complex with the scaffolding proteins Par3 and Par6, which is fundamental for establishing apical-basal cell polarity in epithelial tissues and for asymmetric cell division.[7] Disruption of this complex leads to loss of tissue architecture, a common feature of malignant progression. The interaction between aPKC and Par6 is mediated by their respective PB1 domains.[5]

Caption: aPKC-Par complex at the apical membrane.

aPKC in Oncogenic Signaling

In cancer, aPKCs are often downstream effectors of major oncogenic drivers. For instance, in glioblastoma, aPKC can be activated by both the epidermal growth factor receptor (EGFR) and the pro-inflammatory cytokine tumor necrosis factor-alpha (TNFα), leading to tumor growth and resistance to EGFR inhibitors.[4][8] In pancreatic cancer, high glucose levels can stimulate aPKC activation, which in turn promotes cancer cell progression through the Yes-associated protein (YAP) signaling pathway.[9]

Caption: aPKC integrates signals from RTKs and cytokines.

Known Inhibitors of aPKC

Several classes of aPKC inhibitors have been identified, ranging from peptide-based inhibitors to small molecules. These compounds target different domains of the aPKC protein, leading to varied mechanisms of action.

Quantitative Data of aPKC Inhibitors

| Inhibitor | Type | Target Domain | aPKCι IC₅₀/Kᵢ | aPKCζ IC₅₀/Kᵢ | Chemical Structure |

| Aurothiomalate | Small Molecule (Gold-based) | PB1 | ~1 µM (IC₅₀) | ~3 µM (IC₅₀) | [Au(SCH(CO₂Na)CH₂(CO₂Na))]n |

| Auranofin | Small Molecule (Gold-based) | PB1 | ND | ND | C₂₀H₃₄AuO₉PS |

| ZIP | Peptide | Pseudosubstrate | 1.43 µM (Kᵢ) | 1.7 µM (Kᵢ) | Myristoyl-SIYRRGARRWRKL |

| CRT0066854 | Small Molecule (Thieno[2,3-d]pyrimidine) | Kinase (ATP-binding site) | 2.8 nM (IC₅₀) | ND | (S)-N¹-(2-(pyridin-4-yl)-5,6,7,8-tetrahydrobenzo[5][10]thieno[2,3-d]pyrimidin-4-yl)butane-1,2-diamine |

| PS432 | Small Molecule | Kinase | 16.9 µM (IC₅₀) | 18.5 µM (IC₅₀) | Not publicly available |

| PS315 | Small Molecule (Allosteric) | PIF-pocket | ND | ND | Not publicly available |

ND: Not Determined in the reviewed literature. IC₅₀ values for Aurothiomalate are for inhibition of Par6 binding.[3] Kᵢ values for ZIP are for binding affinity.[3] IC₅₀ for CRT0066854 is for PKCι.[11]

Experimental Protocols

Characterizing the activity of aPKC inhibitors requires robust and reproducible in vitro and cell-based assays.

In Vitro aPKC Kinase Assay

This protocol describes a common method for measuring the enzymatic activity of aPKC and the potency of inhibitors using a luminescence-based assay that quantifies ADP production.

Materials:

-

Purified recombinant human aPKCι or aPKCζ

-

PKC substrate peptide (e.g., QKRPSQRSKYL)

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Test compounds dissolved in DMSO

-

White, opaque 96- or 384-well plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in Kinase Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

-

Reaction Setup:

-

Add 5 µL of the diluted test compound or vehicle control (DMSO in assay buffer) to the wells of the assay plate.

-

Add 10 µL of a 2.5X aPKC enzyme solution to each well.

-

Initiate the reaction by adding 10 µL of a 2.5X substrate/ATP mixture. The final ATP concentration should be at or near the Kₘ for the specific aPKC isoform.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes. Incubation time may require optimization.

-

ADP Detection:

-

Equilibrate the ADP-Glo™ Reagent and the assay plate to room temperature.

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 50 µL of Kinase Detection Reagent to each well.

-

Incubate at room temperature for 30-60 minutes to generate a luminescent signal.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Caption: A luminescence-based in vitro kinase assay workflow.

Cell-Based aPKC Inhibition Assay

This protocol describes a method to assess the effect of aPKC inhibitors on the viability and proliferation of cancer cells that are known to be dependent on aPKC signaling.

Materials:

-

Cancer cell line with high aPKC expression (e.g., A549 non-small cell lung cancer cells)

-

Complete cell culture medium

-

Test compounds dissolved in DMSO

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

Opaque-walled 96-well plates

Procedure:

-

Cell Seeding: Seed the cells in an opaque-walled 96-well plate at a density that allows for logarithmic growth during the course of the experiment. Allow the cells to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., from 0.1 nM to 10 µM) for a predetermined time (e.g., 72 hours). Include a vehicle control (DMSO).

-

Cell Viability Measurement:

-

Equilibrate the CellTiter-Glo® Reagent and the assay plate to room temperature.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Record the luminescence using a plate-reading luminometer.

Data Analysis:

-

Calculate cell viability as a percentage relative to the vehicle-treated control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC₅₀ value.

Conclusion and Future Directions

Atypical Protein Kinase C represents a validated and promising target for cancer therapy. While the specific entity "this compound" remains unidentified in the public domain, the field has seen the development of several classes of inhibitors that effectively modulate aPKC activity. The gold-containing compounds aurothiomalate and auranofin, which disrupt the protein-protein interaction between aPKC and Par6, and the potent ATP-competitive thieno[2,3-d]pyrimidine-based inhibitors, demonstrate the feasibility of targeting aPKC.

Future research should focus on the development of more potent and isoform-selective inhibitors to minimize off-target effects. The exploration of allosteric inhibitors that target sites other than the highly conserved ATP-binding pocket is a particularly promising avenue for achieving greater selectivity. Furthermore, a deeper understanding of the specific roles of PKCι and PKCζ in different cancer contexts will be crucial for identifying patient populations most likely to benefit from aPKC-targeted therapies. The experimental protocols outlined in this guide provide a solid foundation for the preclinical evaluation of such novel therapeutic agents.

References

- 1. Into the fold: advances in understanding aPKC membrane dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aurothiomalate sodium | PKC | TargetMol [targetmol.com]

- 3. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Allosteric regulation and inhibition of protein kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular mechanism of regulation of the atypical protein kinase C by N-terminal domains and an allosteric small compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

The Enigma of aPKC-IN-2: A Technical Guide to Atypical Protein Kinase C Target Specificity and Selectivity

Introduction

Atypical protein kinase C (aPKC) isoforms, PKCζ and PKCι/λ, are central regulators of cellular processes essential for development, tissue homeostasis, and function.[1][2] Their roles in establishing cell polarity, controlling cell growth, and influencing survival signaling pathways have made them compelling targets for therapeutic intervention, particularly in oncology.[1][3] The development of specific and selective inhibitors for aPKC is a critical step in drugging these kinases. This technical guide provides a comprehensive overview of the principles and methodologies for characterizing the target specificity and selectivity of aPKC inhibitors, using the placeholder "aPKC-IN-2" to illustrate the required data and analyses for a novel inhibitor. While specific data for a compound named "this compound" is not available in the public domain, this document serves as a blueprint for the in-depth characterization required for such a molecule.

aPKC Biology and Therapeutic Rationale

The aPKC subfamily of serine/threonine kinases, consisting of PKCζ and PKCι/λ, are distinguished from conventional and novel PKCs by their lack of calcium and diacylglycerol/phorbol ester binding domains.[1][4] They share a high degree of sequence homology, particularly within their catalytic domains.[1] aPKCs are key components of the Par polarity complex (Par3/Par6/aPKC), which is fundamental for establishing apical-basal polarity in epithelial cells and asymmetric cell division.[2][5][6] Dysregulation of aPKC activity has been implicated in various cancers, where it can disrupt cell polarity, promote uncontrolled growth, and activate pro-survival signaling pathways such as NF-κB.[1][3][7] Therefore, potent and selective inhibitors of aPKC are sought after as potential anti-cancer agents.

Target Specificity and Selectivity of aPKC Inhibitors

The development of a successful kinase inhibitor hinges on its ability to potently inhibit the intended target while minimizing engagement with other kinases (selectivity), thereby reducing the potential for off-target toxicity.

Quantitative Analysis of Inhibitor Potency

The potency of an aPKC inhibitor is typically determined through in vitro kinase assays that measure the concentration of the inhibitor required to reduce the kinase activity by 50% (IC50).

Table 1: Illustrative In Vitro Potency of this compound Against aPKC Isoforms

| Target Kinase | IC50 (nM) | Assay Format |

| PKCζ | 15 | Radiometric Filter Binding |

| PKCι | 25 | Fluorescence Polarization |

Note: This data is illustrative and not based on published results for a compound named this compound.

Kinome-Wide Selectivity Profiling

To assess the selectivity of an inhibitor, it is screened against a broad panel of kinases. This provides a selectivity profile and helps to identify potential off-target interactions.

Table 2: Illustrative Selectivity Profile of this compound Across a Kinase Panel (at 1 µM)

| Kinase Family | Kinase | % Inhibition at 1 µM |

| AGC | PKCα | 85 |

| AGC | PKCβ | 78 |

| AGC | AKT1 | <10 |

| CAMK | CAMK1 | <5 |

| TK | EGFR | <5 |

| ... | ... | ... |

Note: This data is illustrative. A comprehensive screen would include hundreds of kinases.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of inhibitor characterization data.

In Vitro Kinase Assay (Radiometric)

This protocol describes a common method for determining the IC50 of an inhibitor against a specific kinase.

Objective: To measure the potency of this compound against purified human PKCζ.

Materials:

-

Recombinant human PKCζ

-

Myelin Basic Protein (MBP) as a substrate

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EDTA, 2 mM DTT)

-

This compound (serial dilutions)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing kinase buffer, MBP, and recombinant PKCζ.

-

Add serial dilutions of this compound or vehicle control (DMSO) to the reaction mixture and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction for 30 minutes at 30°C.

-

Stop the reaction by spotting the mixture onto phosphocellulose paper.

-

Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Target Engagement Assay (NanoBRET™)

This protocol assesses the ability of an inhibitor to bind to its target within a cellular context.

Objective: To confirm the binding of this compound to PKCζ in live cells.

Materials:

-

HEK293 cells

-

Plasmid encoding PKCζ-NanoLuc® fusion protein

-

NanoBRET™ fluorescent tracer

-

This compound (serial dilutions)

-

Opti-MEM® I Reduced Serum Medium

-

Multi-well plate reader capable of measuring luminescence and fluorescence.

Procedure:

-

Transfect HEK293 cells with the PKCζ-NanoLuc® fusion plasmid.

-

Plate the transfected cells in a multi-well plate.

-

Add the NanoBRET™ fluorescent tracer to the cells.

-

Add serial dilutions of this compound or vehicle control to the wells.

-

Incubate at 37°C for 2 hours.

-

Measure the donor (NanoLuc®) and acceptor (tracer) signals using a plate reader.

-

Calculate the BRET ratio (acceptor emission / donor emission).

-

Determine the cellular IC50 value by plotting the BRET ratio against the inhibitor concentration.

Signaling Pathways and Visualization

Understanding the signaling context of aPKC is crucial for interpreting the cellular effects of an inhibitor.

aPKC Signaling in Cell Polarity

aPKC is a core component of the Par complex, which establishes and maintains cell polarity.

Caption: aPKC in the Par complex at the apical membrane.

Experimental Workflow for Inhibitor Specificity

A logical workflow is followed to characterize a novel kinase inhibitor.

Caption: Workflow for characterizing aPKC inhibitor specificity.

Conclusion

The thorough characterization of a novel aPKC inhibitor, such as the hypothetical "this compound," requires a multi-faceted approach. This includes precise determination of its potency against aPKC isoforms, comprehensive profiling of its selectivity across the human kinome, and confirmation of its target engagement in a cellular context. The experimental protocols and workflows outlined in this guide provide a robust framework for researchers and drug development professionals to assess the specificity and selectivity of new aPKC inhibitors, a critical step towards developing safe and effective therapeutics targeting this important kinase family.

References

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. molbiolcell.org [molbiolcell.org]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. journals.biologists.com [journals.biologists.com]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Binding Affinity of Atypical Protein Kinase C (aPKC) Inhibitors for PKCι and PKCζ

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific inhibitor "aPKC-IN-2" as requested in the topic is not found in publicly available scientific literature. Therefore, this guide provides a comprehensive overview using data from well-characterized, publicly documented inhibitors of atypical Protein Kinase C (aPKC) isoforms, PKCι and PKCζ, to serve as a representative technical resource.

Introduction

The atypical Protein Kinase C (aPKC) isoforms, PKCι and PKCζ, are crucial regulators of numerous cellular processes, including cell polarity, proliferation, and survival.[1] Unlike conventional and novel PKCs, their activation is independent of diacylglycerol and calcium.[1][2] Dysregulation of aPKC signaling is strongly implicated in the pathogenesis of various cancers, making them significant targets for therapeutic intervention.[2][3] PKCι, in particular, has been identified as a human oncogene, often overexpressed in cancers of the lung, ovaries, and pancreas.[4][5] PKCζ also plays complex, context-dependent roles in tumorigenesis.[2] The development of potent and selective inhibitors for these kinases is a key focus in oncology drug discovery. This guide provides a technical overview of the binding affinities of several known aPKC inhibitors, details the experimental protocols for their characterization, and illustrates the key signaling pathways they modulate.

Binding Affinity of Representative aPKC Inhibitors

The binding affinities of inhibitors for PKCι and PKCζ are typically determined through in vitro kinase assays, measuring parameters such as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The following table summarizes quantitative data for several representative small molecule and peptide inhibitors targeting these isoforms.

| Inhibitor Name | Type | Target(s) | PKCι Affinity | PKCζ Affinity | Assay Type | Reference |

| Sodium Aurothiomalate | Small Molecule | aPKC (PB1 domain) | IC50: 1 µM | IC50: 3 µM | PB1 Domain Binding Assay | [6] |

| ACPD | Small Molecule | aPKC (Catalytic domain) | IC50: ~2.5 µM | IC50: ~2.5 µM | Cell Proliferation Assay | [6] |

| DNDA | Small Molecule | aPKC (Catalytic domain) | IC50: ~2.5 µM | IC50: ~2.5 µM | Cell Proliferation Assay | [6] |

| ZIP | Peptide | aPKC (Pseudosubstrate) | Ki: 1.43 µM | Ki: 1.7 µM | Kinase Assay | [6] |

| ICA-1 | Small Molecule | PKCι selective | IC50: 0.1 µM | No significant inhibition | Cell Proliferation / Kinase Assay | [6] |

| ζ-Stat | Small Molecule | PKCζ selective | - | Potent Inhibitor | Kinase Assay | [7][8] |

| Balanol | Small Molecule | Pan-PKC | - | IC50: 150 nM | Kinase Assay | [6] |

| Staurosporine | Small Molecule | Pan-Kinase | - | IC50: 1086 nM | Kinase Assay | [9] |

Note: IC50 and Ki values are context-dependent and can vary based on the assay conditions (e.g., ATP concentration).

Experimental Protocols

The determination of inhibitor binding affinity is critical for drug development. Below is a detailed methodology for a common in vitro kinase assay used to determine the IC50 value of an inhibitor.

Protocol: In Vitro Kinase Assay for IC50 Determination (Luminescence-Based)

This protocol is adapted from standard luminescence-based kinase assays, such as the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[10]

1. Materials and Reagents:

-

Recombinant human PKCι or PKCζ enzyme

-

Specific peptide substrate for aPKC

-

aPKC inhibitor (e.g., ζ-Stat) dissolved in DMSO

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

ATP solution (at a concentration near the Km for the specific kinase)

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

White, opaque 96-well or 384-well assay plates

-

Multichannel pipettes and a plate reader capable of measuring luminescence

2. Experimental Workflow:

Caption: General workflow for an in vitro kinase inhibitor IC50 determination assay.

3. Detailed Steps:

-

Inhibitor Preparation: Create a serial dilution series of the test inhibitor (e.g., 10-point, 3-fold dilutions) from a high-concentration stock. The final DMSO concentration in the assay should be kept constant and typically below 1%.

-

Reaction Setup:

-

To the wells of a white, opaque assay plate, add the diluted inhibitor solutions. Include controls for no inhibitor (maximum kinase activity) and no enzyme (background).

-

Add the diluted PKCι or PKCζ enzyme to each well, except for the no-enzyme control wells.

-

Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Kinase Reaction Initiation:

-

Initiate the kinase reaction by adding a master mix of the peptide substrate and ATP to all wells.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

-

-

Signal Detection:

-

Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).

-

Add the Kinase Detection Reagent. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate for another 30-60 minutes.

-

-

Data Analysis:

-

Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

Normalize the data using the no-inhibitor (0% inhibition) and no-enzyme (100% inhibition) controls.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism).[11]

-

Signaling Pathways

PKCι and PKCζ, despite their high homology, can have distinct and non-redundant roles in cellular signaling, particularly in the context of cancer.[12]

PKCι Oncogenic Signaling Pathway

PKCι is frequently upregulated in various cancers and drives oncogenesis through several key pathways. It can be activated by upstream signals from oncogenes like Ras and PI3K.[4] A critical function of PKCι involves its interaction with the scaffolding protein Par6, leading to the activation of the small GTPase Rac1. This cascade promotes cell proliferation, survival, and invasion.[4][5]

Caption: Simplified overview of the PKCι oncogenic signaling pathway.

PKCζ Signaling in Cell Fate and Cancer

PKCζ's role in cancer is more multifaceted, with reports suggesting both tumor-suppressive and tumor-promoting functions depending on the cellular context.[2] It is a key mediator of NF-κB activation in response to stimuli like TNF-α, which promotes cell survival.[5] PKCζ has also been linked to the regulation of apoptosis and cell cycle progression.[2]

Caption: Key signaling pathways involving PKCζ in cell fate determination.

References

- 1. Clinical significance of atypical protein kinase C (PKCι and PKCζ) and its relationship with yes-associated protein in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein kinase C and cancer: what we know and what we do not - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Protein Kinase Cι Expression and Oncogenic Signaling Mechanisms in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | The Atypical Protein Kinase C Small Molecule Inhibitor ζ-Stat, and Its Effects on Invasion Through Decreases in PKC-ζ Protein Expression [frontiersin.org]

- 8. The Atypical Protein Kinase C Small Molecule Inhibitor ζ-Stat, and Its Effects on Invasion Through Decreases in PKC-ζ Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. benchchem.com [benchchem.com]

- 11. assayquant.com [assayquant.com]

- 12. A small molecule inhibitor of atypical protein kinase C signaling inhibits pancreatic cancer cell transformed growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]

The Effects of aPKC-IN-2 on Epithelial Morphogenesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atypical protein kinase C (aPKC) is a critical regulator of epithelial cell polarity, proliferation, and tissue architecture. Its dysregulation is implicated in various diseases, including cancer. This technical guide provides a comprehensive overview of the effects of aPKC inhibition on epithelial morphogenesis, with a focus on a representative small molecule inhibitor, herein referred to as aPKC-IN-2. This document details the molecular mechanisms, summarizes quantitative data from key experiments, provides detailed experimental protocols, and visualizes the associated signaling pathways and workflows. The information presented is intended to serve as a valuable resource for researchers and professionals in drug development investigating the therapeutic potential of targeting aPKC.

Introduction: The Role of aPKC in Epithelial Morphogenesis

Epithelial tissues form barriers and compartments within the body, and their function is critically dependent on the establishment and maintenance of apical-basal polarity. Atypical protein kinase C (aPKC) isoforms, primarily PKCζ and PKCι/λ, are key components of the evolutionarily conserved Par polarity complex (Par3/Par6/aPKC), which is essential for defining the apical domain of epithelial cells.[1][2]

The functions of aPKC in epithelial morphogenesis are multifaceted and include:

-

Establishment of Apical-Basal Polarity: aPKC is recruited to the apical membrane where it phosphorylates various substrates to establish the apical domain and exclude basolateral identity proteins.[3]

-

Tight Junction Formation: The Par complex, including aPKC, plays a central role in the formation and maintenance of tight junctions, which are crucial for epithelial barrier function.

-

Regulation of Cell Proliferation and Contact Inhibition: aPKC is involved in signaling pathways that control cell proliferation. Dysregulation of aPKC can lead to a loss of contact inhibition and uncontrolled cell growth.[4]

-

Control of Apical Constriction and Tissue Integrity: aPKC regulates actomyosin contractility to prevent excessive apical constriction and maintain the integrity of the epithelial sheet.

Given its central role in these processes, aPKC has emerged as a promising therapeutic target for diseases characterized by disrupted epithelial architecture, such as cancer.

This compound: A Representative aPKC Inhibitor

For the purpose of this guide, this compound represents a selective small molecule inhibitor of atypical PKC isoforms. Its effects are based on the actions of well-characterized aPKC inhibitors such as ICA-1 and ACPD.[5][6] this compound is expected to competitively bind to the ATP-binding pocket of the aPKC kinase domain, thereby inhibiting its phosphotransferase activity. This inhibition leads to a cascade of downstream effects on epithelial cell behavior and tissue organization.

Quantitative Effects of this compound on Epithelial Cells

The following tables summarize the quantitative effects of aPKC inhibition on various epithelial and cancer cell lines, providing a basis for the expected activity of this compound.

Table 1: Effects of aPKC Inhibition on Cell Viability and Proliferation

| Cell Line | Inhibitor | Concentration | Effect | Reference |

| SK-MEL-2 (Melanoma) | ACPD | 1.5 µM | 41% decrease in proliferation | [5] |

| 2.5 µM | 54% decrease in proliferation | [5] | ||

| 3.5 µM | 58% decrease in proliferation | [5] | ||

| MeWo (Melanoma) | ACPD | 1.5 µM | 41% decrease in proliferation | [5] |

| 2.5 µM | 54% decrease in proliferation | [5] | ||

| 3.5 µM | 58% decrease in proliferation | [5] | ||

| 786-0 (Renal Carcinoma) | ICA-1 | 10.0 µM | 30% reduction in cell viability | [6] |

| Caki-1 (Renal Carcinoma) | ICA-1 | 10.0 µM | 30% reduction in cell viability | [6] |

| TCCSUP (Bladder Cancer) | ICA-1 (7.5 µM) + Rapamycin (100 nM) | - | >50% decrease in cell viability | [7] |

| ζ-Stat (7.5 µM) + Rapamycin (100 nM) | - | >50% decrease in cell viability | [7] |

Table 2: Effects of aPKC Inhibition on Protein Expression and Signaling Pathways

| Cell Line | Inhibitor | Concentration | Target Protein/Pathway | Quantitative Change | Reference |

| SK-MEL-2 (Melanoma) | ACPD | 2.5 µM | Total PKC-ι | 43% reduction | [5] |

| Phospho-PKC-ι | 31% reduction | [5] | |||

| MeWo (Melanoma) | ACPD | 2.5 µM | Total PKC-ι | 46% reduction | [5] |

| Phospho-PKC-ι | 26% reduction | [5] | |||

| 786-0 (Renal Carcinoma) | ICA-1 + BYL719 | 10 µM each | Phospho-Akt1 (Ser473) | ~60% decline | [6] |

| Caki-1 (Renal Carcinoma) | ICA-1 + BYL719 | 10 µM each | Phospho-Akt1 (Ser473) | ~60% decline | [6] |

| TCCSUP (Bladder Cancer) | ICA-1 (7.5 µM) + Rapamycin (100 nM) | - | Lamin B1 | >30% reduction | [7] |

| ζ-Stat (7.5 µM) + Rapamycin (100 nM) | - | Lamin B1 | >30% reduction | [7] |

Table 3: Effects of aPKC Inhibition on Cell Migration

| Cell Line | Inhibitor | Concentration | Assay | Quantitative Change | Reference |

| Caki-1 (Renal Carcinoma) | ICA-1 | 10 µM | Scratch Assay (48h) | Wound healing of 45.3% vs 79.1% in control | [6] |

| 786-0 (Renal Carcinoma) | ICA-1 | 10 µM | Scratch Assay (24h) | Wound healing of 74.6% vs 92.5% in control | [6] |

Key Signaling Pathways Modulated by this compound

aPKC is a central node in a complex network of signaling pathways that regulate epithelial morphogenesis. Inhibition by this compound is expected to impact these pathways significantly.

The Hippo-YAP Pathway

The Hippo pathway is a key regulator of organ size and cell proliferation. aPKC has been shown to negatively regulate the Hippo pathway, leading to the nuclear accumulation and activation of the transcriptional co-activator YAP.[4] aPKC can associate with and uncouple the core Hippo kinases Mst1/2 from Lats1/2, thereby preventing the phosphorylation and cytoplasmic sequestration of YAP.[4] Inhibition of aPKC with this compound is predicted to restore Hippo pathway activity, leading to YAP phosphorylation, its retention in the cytoplasm, and a subsequent decrease in the transcription of pro-proliferative and anti-apoptotic genes.

References

- 1. researchgate.net [researchgate.net]

- 2. Drosophila aPKC regulates cell polarity and cell proliferation in neuroblasts and epithelia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aPKC: the Kinase that Phosphorylates Cell Polarity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Atypical protein kinase C induces cell transformation by disrupting Hippo/Yap signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Two novel atypical PKC inhibitors; ACPD and DNDA effectively mitigate cell proliferation and epithelial to mesenchymal transition of metastatic melanoma while inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dual inhibition of atypical PKC signaling and PI3K/Akt signaling dysregulates c-Myc to induce apoptosis in clear cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

Navigating the Nuances of Neuronal Function: A Technical Guide to Atypical PKC Inhibition in Neuroscience

A Note on Nomenclature: This guide focuses on the application of various inhibitors of atypical Protein Kinase C (aPKC) in neuroscience research. The specific compound "aPKC-IN-2" did not yield specific information in a comprehensive literature search. Therefore, this document details the use of well-characterized and widely used aPKC inhibitors to provide a valuable resource for the scientific community.

Introduction

Atypical Protein Kinase C (aPKC) isoforms, primarily PKCζ (zeta) and PKCι/λ (iota/lambda), are crucial regulators of cellular polarity, proliferation, and survival.[1] In the intricate landscape of the nervous system, these kinases play pivotal roles in neuronal differentiation, maturation, and function.[1][2] One isoform, PKMζ, a constitutively active form of PKCζ, is particularly enriched in the nervous system and has been extensively studied for its role in the maintenance of long-term potentiation (LTP) and long-term memory.[1][3] Given their significant involvement in fundamental neuronal processes, the pharmacological inhibition of aPKCs has emerged as a powerful tool to dissect their functions and explore their therapeutic potential in various neurological and psychiatric disorders.[4][5]

This technical guide provides an in-depth overview of the applications of key aPKC inhibitors in neuroscience. It is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and experimental workflows.

Core Inhibitors and Their Properties

Several pharmacological agents have been developed to target aPKC activity. Their mechanisms of action and specificity vary, which is a critical consideration for experimental design. The most commonly employed inhibitors in neuroscience research include the pseudosubstrate inhibitor ZIP (zeta inhibitory peptide) and the broad-spectrum kinase inhibitor Gö 6983, alongside more specific small molecules like ICAP and ACPD.

Quantitative Data on aPKC Inhibitors

The following table summarizes the key quantitative parameters for the most relevant aPKC inhibitors used in neuroscience.

| Inhibitor | Target(s) | Mechanism of Action | IC50 Values | Key Neuroscience Applications |

| ZIP (zeta inhibitory peptide) | PKMζ, PKCι/λ | Pseudosubstrate inhibition | 1 - 2.5 µM for LTP reversal[6] | Studying LTP and memory maintenance[3][6][7] |

| Gö 6983 | Pan-PKC (except PKCµ) | ATP-competitive | PKCα: 7 nM, PKCβ: 7 nM, PKCγ: 6 nM, PKCδ: 10 nM, PKCζ: 60 nM[8][9] | Neuroprotection, stress-related cognitive deficits[10][11] |

| ICAP | PKCι/λ | Not specified | 10-100 nM in neurons[12] | Alzheimer's disease research, insulin signaling in the brain[12][13] |

| ACPD | PKCι/λ and PKCζ | Not specified | 10-30 nM[12] | Alzheimer's disease research, metabolic disorders affecting the brain[12][13] |

| ICA-1 | PKCι | Not specified | - | Investigating isoform-specific functions of PKCι[4] |

| ζ-Stat | PKCζ | Not specified | - | Investigating isoform-specific functions of PKCζ[4] |

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the experimental logic and the biological context of aPKC inhibition, the following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow.

aPKC Signaling in Neuronal Polarity and Function

Caption: aPKC signaling cascade in neurons.

General Experimental Workflow for aPKC Inhibitor Studies

Caption: Workflow for using aPKC inhibitors.

Experimental Protocols

Detailed methodologies are critical for the reproducibility and interpretation of results. The following sections provide an overview of common experimental protocols for the use of aPKC inhibitors in neuroscience.

In Vitro Studies: Neuronal Cell Culture and Hippocampal Slices

Objective: To investigate the cellular and synaptic functions of aPKC.

1. Cell Culture Treatment:

- Cell Lines: Human neuroblastoma BE(2)-C cells or primary neuronal cultures.

- Inhibitor Preparation: Dissolve Gö 6983 in DMSO to create a stock solution (e.g., 10 mM). Further dilute in culture medium to the desired final concentration (e.g., 1 µM).

- Treatment: Pre-treat cells with the inhibitor for a specified duration (e.g., 2 hours) before applying a stimulus (e.g., a neurotrophic factor or a toxic agent).

- Assays:

- Western Blotting: To assess the phosphorylation of downstream targets of aPKC.

- Immunofluorescence: To observe changes in neuronal morphology or protein localization.

- Cell Viability Assays (e.g., MTT): To determine the effect of aPKC inhibition on cell survival.

2. Hippocampal Slice Electrophysiology:

- Preparation: Prepare acute hippocampal slices (300-400 µm thick) from rodents.

- Inhibitor Application:

- ZIP: Dissolve ZIP in artificial cerebrospinal fluid (aCSF). Perfuse the slices with ZIP-containing aCSF (e.g., 5 µM) for a defined period before and/or after inducing LTP.

- Gö 6983: Due to its broader specificity, it is used to investigate the general role of PKC in synaptic plasticity. Apply in a similar manner to ZIP at appropriate concentrations (e.g., 1 µM).

- LTP Induction: Use a high-frequency stimulation protocol to induce LTP at Schaffer collateral-CA1 synapses.

- Data Acquisition: Record field excitatory postsynaptic potentials (fEPSPs) to measure synaptic strength before and after LTP induction and inhibitor application.

In Vivo Studies: Animal Models

Objective: To investigate the behavioral and physiological roles of aPKC in the context of a whole organism.

1. Animal Models:

- Rats or mice are commonly used for behavioral studies.

- Transgenic models with altered aPKC expression can also be employed.

2. Inhibitor Administration:

- Stereotaxic Injection: For region-specific inhibition, inhibitors can be directly infused into specific brain regions (e.g., hippocampus, prefrontal cortex).

- ZIP: Dissolve in a suitable vehicle (e.g., saline) and infuse at a specific concentration and volume (e.g., 1 nmol in 1 µl).

- Systemic Administration: For broader effects, inhibitors can be administered systemically (e.g., intraperitoneal injection).

- Gö 6983: Due to its lipid solubility, it can be administered systemically. Dosage and vehicle will depend on the specific experimental question and animal model.

3. Behavioral Assays:

- Learning and Memory:

- Morris Water Maze: To assess spatial learning and memory.

- Fear Conditioning: To assess associative fear memory.

- Anxiety and Depression-like Behaviors:

- Elevated Plus Maze: To measure anxiety-like behavior.

- Forced Swim Test: To assess behavioral despair.

- Locomotor Activity: To assess general activity levels and rule out confounding effects on motor function.

4. Post-mortem Analysis:

- Following behavioral testing, brain tissue can be collected for biochemical and histological analysis (e.g., Western blotting, immunohistochemistry) to confirm the effects of the inhibitor at the molecular level.

Conclusion

The pharmacological inhibition of atypical Protein Kinase C has proven to be an invaluable approach for elucidating the multifaceted roles of these kinases in the nervous system. From fundamental processes like neuronal polarity to complex functions such as learning and memory, aPKC inhibitors have provided critical insights. The choice of inhibitor and experimental paradigm must be carefully considered based on the specific research question, taking into account the inhibitor's specificity, mechanism of action, and pharmacokinetic properties. As our understanding of aPKC signaling in neurological and psychiatric disorders deepens, the development of more specific and potent inhibitors holds significant promise for novel therapeutic interventions.

References

- 1. aPKC in neuronal differentiation, maturation and function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Matching biochemical and functional efficacies confirm ZIP as a potent competitive inhibitor of PKMζ in neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are PKC inhibitors and how do they work? [synapse.patsnap.com]

- 6. rndsystems.com [rndsystems.com]

- 7. iscabiochemicals.com [iscabiochemicals.com]

- 8. G 6983 [sigmaaldrich.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Gö 6983: a fast acting protein kinase C inhibitor that attenuates myocardial ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Atypical Protein Kinase C Hyperactivity in Insulin-Resistant and Insulin-Sensitive Forms of Alzheimer’s Disease: A Potential Therapeutic Target - Alzheimer’s Disease: Drug Discovery - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Roles of hepatic atypical protein kinase C hyperactivity and hyperinsulinemia in insulin‐resistant forms of obesity and type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of aPKC in Asymmetric Cell Division: A Technical Guide to Understanding its Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asymmetric cell division is a fundamental biological process that generates cellular diversity during development and maintains tissue homeostasis in adults. This process relies on the precise establishment of cell polarity, ensuring the unequal segregation of cell fate determinants into daughter cells. At the heart of this intricate mechanism lies the atypical protein kinase C (aPKC), a key component of the evolutionarily conserved PAR (partitioning defective) protein complex. This technical guide provides an in-depth exploration of the aPKC signaling pathway in the context of asymmetric cell division, summarizes key quantitative data from seminal studies, and outlines relevant experimental protocols. A central focus is placed on the conceptual impact of aPKC inhibition as a tool to dissect its function and as a potential therapeutic strategy.

The aPKC Signaling Pathway in Asymmetric Cell Division

The canonical aPKC signaling pathway is initiated by the establishment of an apical domain in polarizing cells. In asymmetrically dividing cells, such as Drosophila neuroblasts and the C. elegans zygote, the PAR complex, consisting of PAR-3 (Bazooka in Drosophila), PAR-6, and aPKC, is recruited to the future apical cortex. The small GTPase Cdc42, in its active GTP-bound state, plays a crucial role in recruiting and activating the PAR-6/aPKC complex.[1][2]

Once localized and activated, aPKC acts as a master regulator by phosphorylating a variety of downstream substrates, leading to their exclusion from the apical domain and their subsequent localization to the basal cortex. This phosphorylation-mediated exclusion is critical for the proper segregation of cell fate determinants. Key substrates of aPKC in this context include:

-

Lethal (2) giant larvae (Lgl): aPKC phosphorylation of Lgl prevents it from binding to the apical cortex, thereby allowing the localization of basal determinants.[3]

-

Numb and Miranda: In Drosophila neuroblasts, aPKC-mediated phosphorylation of these cell fate determinants ensures their basal localization.[4]

-

Discs large (Dlg): aPKC phosphorylation of Dlg is crucial for aligning the mitotic spindle with the polarity axis.[5]

Recent evidence also points to a self-regulatory feedback loop where aPKC phosphorylates Cdc42, thereby modulating its own asymmetric localization and activity.[2][6][7] This intricate network of interactions ensures the robust establishment and maintenance of cell polarity throughout mitosis.

Signaling Pathway Diagram

Quantitative Data on aPKC Function

The following tables summarize quantitative data from studies on aPKC loss-of-function and its impact on cell polarity and division.

| Organism/Cell Type | Genotype/Condition | Phenotype | Quantification | Reference |

| Drosophila Neuroblast | aPKC mutant | Mislocalization of Miranda | Uniform cortical localization in 100% of neuroblasts | [3] |

| Drosophila Neuroblast | aPKC mutant | Localization of Par6 | Delocalized into the cytoplasm | [3] |

| Drosophila Neuroblast | aPKC mutant | Cell Proliferation | Reduced | [1][8] |

| C. elegans Zygote | aPKC kinase-dead | Symmetric Division | Leads to symmetric division | [9] |

Experimental Protocols

Immunofluorescence Staining for aPKC and Polarity Proteins in Drosophila Neuroblasts

Objective: To visualize the subcellular localization of aPKC and other polarity proteins in asymmetrically dividing neuroblasts.

Methodology:

-

Brain Dissection: Dissect brains from third instar Drosophila larvae in phosphate-buffered saline (PBS).

-

Fixation: Fix the brains in 4% formaldehyde in PBS for 20 minutes at room temperature.

-

Permeabilization: Wash the brains three times in PBT (PBS with 0.3% Triton X-100) and permeabilize for 20 minutes in PBT.

-

Blocking: Block for 30 minutes in PBT containing 5% normal goat serum.

-

Primary Antibody Incubation: Incubate overnight at 4°C with primary antibodies diluted in blocking solution. For example:

-

Rabbit anti-aPKCζ (C-20)

-

Guinea pig anti-Miranda

-

Rat anti-Bazooka

-

-

Washing: Wash three times for 10 minutes each in PBT.

-

Secondary Antibody Incubation: Incubate for 2 hours at room temperature with fluorescently labeled secondary antibodies diluted in blocking solution.

-

Mounting: Wash three times in PBT, with the final wash containing a nuclear stain (e.g., DAPI). Mount the brains in a suitable mounting medium.

-

Imaging: Image using a confocal microscope.

In Vitro Kinase Assay for aPKC Activity

Objective: To determine if a specific protein is a direct substrate of aPKC.

Methodology:

-

Protein Purification: Purify recombinant aPKC and the putative substrate protein.

-

Reaction Setup: In a microcentrifuge tube, combine:

-

Purified aPKC

-

Purified substrate protein

-

Kinase buffer (containing MgCl2 and ATP)

-

[γ-³²P]ATP

-

-

Incubation: Incubate the reaction mixture at 30°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer.

-

Electrophoresis: Separate the proteins by SDS-PAGE.

-

Autoradiography: Dry the gel and expose it to X-ray film to detect the incorporation of ³²P into the substrate.

Experimental Workflow Diagram

The Impact of aPKC Inhibition

While a specific small molecule inhibitor designated "aPKC-IN-2" is not prominently described in the current literature, the conceptual framework of aPKC inhibition is a powerful tool for both basic research and therapeutic development. Inhibition of aPKC kinase activity is expected to phenocopy the genetic loss-of-function mutants.

Expected Consequences of aPKC Inhibition:

-

Disruption of the Apical PAR Complex: Inhibition would likely prevent the phosphorylation-dependent exclusion of basal proteins from the apical cortex.

-

Mislocalization of Cell Fate Determinants: Substrates like Numb and Miranda would fail to be properly localized to the basal cortex, leading to their symmetric inheritance by daughter cells.

-

Defects in Spindle Orientation: The connection between the PAR complex and the spindle orientation machinery would be severed, resulting in randomized spindle positioning.

-

Symmetric Cell Division: The culmination of these defects would be a switch from asymmetric to symmetric cell division, leading to an expansion of progenitor cells at the expense of differentiated cells.

The development of specific and potent aPKC inhibitors holds promise for therapeutic intervention in diseases characterized by aberrant cell proliferation and differentiation, such as cancer. By forcing a switch from symmetric to asymmetric division, aPKC inhibitors could potentially curb the uncontrolled proliferation of cancer stem cells.

Conclusion

aPKC is an indispensable kinase that orchestrates the complex series of events leading to asymmetric cell division. Its central role in establishing cell polarity and directing the segregation of cell fate determinants makes it a critical node in development and tissue maintenance. Understanding the intricacies of the aPKC signaling pathway and the consequences of its inhibition provides a robust foundation for future research and the development of novel therapeutic strategies targeting diseases of uncontrolled cell proliferation.

References

- 1. Drosophila aPKC regulates cell polarity and cell proliferation in neuroblasts and epithelia (Journal Article) | OSTI.GOV [osti.gov]

- 2. Atypical Protein Kinase C Promotes its own Asymmetric Localisation by Phosphorylating Cdc42 in the C. elegans zygote - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drosophila aPKC regulates cell polarity and cell proliferation in neuroblasts and epithelia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aPKC phosphorylates Miranda to polarize fate determinants during neuroblast asymmetric cell division - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activation of Discs large by aPKC aligns the mitotic spindle to the polarity axis during asymmetric cell division - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Atypical Protein Kinase C Promotes its own Asymmetric Localisation by Phosphorylating Cdc42 in the C. elegans zygote - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. [PDF] Drosophila aPKC regulates cell polarity and cell proliferation in neuroblasts and epithelia | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

Probing the PAR Complex: A Technical Guide to Using aPKC Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Partitioning-defective (PAR) complex, a highly conserved cellular machinery, is a cornerstone of cell polarity, orchestrating asymmetric cell division, epithelial tissue formation, and directed cell migration.[1][2][3] Central to the function of the PAR complex is the kinase activity of atypical protein kinase C (aPKC).[1][4] Dysregulation of the PAR complex and aPKC activity is implicated in a range of pathologies, including cancer, making them attractive targets for therapeutic intervention and essential subjects of basic research.[1][5][6] Small molecule inhibitors of aPKC are invaluable tools for dissecting the intricate signaling networks governed by the PAR complex.

This technical guide provides an in-depth overview of utilizing aPKC inhibitors to study the PAR complex. As the specific probe "aPKC-IN-2" is not described in the public domain, this guide will focus on the principles and methodologies using a well-characterized, selective aPKC inhibitor, ICA-1 , as a primary example. Additionally, the gold-containing compound Auranofin , which has been reported to impact PKC signaling, will be discussed as a broader-acting tool.

Featured aPKC Inhibitors: A Quantitative Overview

The selection of an appropriate chemical probe is critical for accurately dissecting cellular signaling pathways. The ideal inhibitor exhibits high potency, selectivity, and cell permeability. Here, we summarize the quantitative data for our exemplar aPKC inhibitors.

| Inhibitor | Target(s) | IC50 | Selectivity Notes | Reference(s) |

| ICA-1 | PKC-ι | ~0.1 µM | Specific for PKC-ι over the closely related isoform PKC-ζ. | [7] |

| Auranofin | Primarily Thioredoxin Reductase (TrxR); also inhibits PKC | IC50 in low µM range in various cancer cell lines. | Broad-spectrum activity. Not selective for aPKC. | [8][9] |

Signaling Pathways of the PAR Complex and aPKC

The PAR complex, consisting of the core components Par3, Par6, and aPKC, establishes and maintains cell polarity through a complex network of protein-protein interactions and phosphorylation events. aPKC, as the catalytic core, phosphorylates a multitude of downstream substrates to regulate their localization and activity.

This diagram illustrates the core interactions within the apical PAR complex and key downstream signaling events regulated by aPKC phosphorylation. The selective inhibitor ICA-1 directly targets aPKC, providing a tool to dissect these pathways.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to investigate the role of aPKC in PAR complex function using aPKC inhibitors.

In Vitro aPKC Kinase Assay

This assay is fundamental to confirming the direct inhibitory effect of a compound on aPKC activity.

Workflow:

Materials:

-

Recombinant human aPKC (PKC-ι or PKC-ζ)

-

Myelin Basic Protein (MBP) or a specific peptide substrate

-

Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM Beta-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

-

ATP solution (containing [γ-32P]ATP)

-

aPKC inhibitor (e.g., ICA-1) dissolved in DMSO

-

SDS-PAGE gels and buffers

-

Phosphorimager or X-ray film

Protocol:

-

Prepare Inhibitor Dilutions: Prepare a serial dilution of ICA-1 in DMSO. Further dilute in Kinase Assay Buffer to achieve final desired concentrations. Ensure the final DMSO concentration is consistent across all reactions and does not exceed 1%.

-

Reaction Setup: In a microcentrifuge tube, combine:

-

Kinase Assay Buffer

-

Recombinant aPKC enzyme

-

Substrate (e.g., MBP at 1 mg/mL)

-

Diluted inhibitor or DMSO (vehicle control)

-

-

Pre-incubation: Incubate the mixture for 10 minutes at 30°C to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add the ATP solution (containing [γ-32P]ATP) to a final concentration of ~10-100 µM to start the reaction.

-

Incubation: Incubate the reaction for 20-30 minutes at 30°C.

-

Stop Reaction: Terminate the reaction by adding 2X SDS-PAGE sample buffer and boiling for 5 minutes.

-

SDS-PAGE and Autoradiography: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a phosphor screen or X-ray film to visualize the phosphorylated substrate.

-

Analysis: Quantify the band intensity corresponding to the phosphorylated substrate. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA can be used to verify target engagement of an inhibitor with aPKC in a cellular context.

Protocol:

-

Cell Treatment: Treat cultured cells with the aPKC inhibitor (e.g., ICA-1 at various concentrations) or vehicle (DMSO) for a specified time.

-

Harvest and Lyse: Harvest the cells and lyse them in a suitable buffer (e.g., PBS with protease inhibitors).

-

Heat Shock: Aliquot the cell lysate and heat the aliquots to a range of different temperatures for a short period (e.g., 3 minutes).

-

Centrifugation: Centrifuge the samples to pellet the aggregated, denatured proteins.

-

Western Blot Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of soluble aPKC at each temperature by Western blotting using an aPKC-specific antibody.

-

Data Analysis: Plot the amount of soluble aPKC as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Immunofluorescence Staining of PAR Complex Proteins

This method allows for the visualization of the subcellular localization of PAR complex components and the effect of aPKC inhibition on their distribution.

Protocol:

-

Cell Culture and Treatment: Seed epithelial cells (e.g., MDCK or Caco-2) on glass coverslips and grow to confluence to form a polarized monolayer. Treat the cells with the aPKC inhibitor (e.g., ICA-1 at 1-10 µM) or DMSO for the desired time (e.g., 1-24 hours).

-

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA and 22.52 mg/mL glycine in PBST) for 30 minutes.

-

Primary Antibody Incubation: Incubate the cells with primary antibodies against PAR complex proteins (e.g., rabbit anti-Par3, mouse anti-aPKC, goat anti-Par6) diluted in the blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells with PBS and incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit, Alexa Fluor 568 anti-mouse) for 1-2 hours at room temperature in the dark.

-